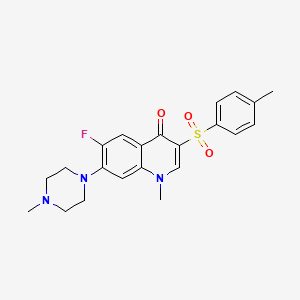
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 367.42 g/mol
- CAS Number : 123447-62-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes involved in neuropharmacological processes. It has been identified as a modulator of serotonin (5-HT) and norepinephrine (NE) reuptake, which positions it as a candidate for treating conditions such as depression and anxiety disorders.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound exhibits properties that inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.
- Norepinephrine Modulation : It also affects norepinephrine levels, contributing to its potential antidepressant effects.
- Dopamine Interaction : Preliminary studies suggest that it may influence dopamine pathways, which are critical in mood regulation and reward mechanisms.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antidepressant Efficacy :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was shown to enhance serotonergic transmission, leading to improved mood-related outcomes.
-
Neuroprotection :
- Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. In vitro studies have shown that it can protect against neurotoxic agents, suggesting potential applications in neurodegenerative diseases.
-
Antitumor Activity :
- Preliminary findings from cancer research indicate that the compound inhibits the growth of specific cancer cell lines, including breast and lung cancer cells. This suggests a possible role in cancer therapy, warranting further investigation into its mechanisms and efficacy.
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds within the quinolone family exhibit significant antimicrobial properties. The presence of the fluorine atom often enhances the antibacterial activity of these compounds. For example, studies have shown that similar fluorinated quinolones can be effective against various strains of bacteria, including those resistant to conventional antibiotics.
Anticancer Potential
The structural similarity of 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one to known anticancer agents suggests potential applications in oncology. Quinoline derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that modifications in the quinolone structure can lead to enhanced cytotoxic effects against specific cancer cell lines .
Neurological Applications
The incorporation of a piperazine moiety is often linked to neuropharmacological activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine pathways. This suggests that this compound may have potential as a treatment for mood disorders or other neurological conditions .
Drug Development and Modulation
This compound may serve as a lead structure for developing new drugs targeting various biological pathways. Its ability to act as a modulator of enzyme activity or receptor interactions positions it as a candidate for further investigation in drug discovery programs aimed at treating infectious diseases or neurological disorders .
Several studies have explored the efficacy of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that fluorinated quinolones showed enhanced activity against drug-resistant bacterial strains, highlighting their importance in treating infections where traditional antibiotics fail.
- Anticancer Activity : Research published in leading journals has indicated that certain derivatives exhibit selective toxicity toward cancer cells while sparing normal cells, paving the way for targeted cancer therapies.
特性
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-15-4-6-16(7-5-15)30(28,29)21-14-25(3)19-13-20(18(23)12-17(19)22(21)27)26-10-8-24(2)9-11-26/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVMBYVBXMWGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













